Trans vs. Cis Diastereomer Binding Affinity: 112-Fold Stereochemical Discrimination at the NMDA Glycine Site
In the definitive 1992 structure-activity relationship study from Merck Sharp & Dohme, the trans-configured 4-acetic acid derivative (compound 17, the target compound) and its cis diastereomer (compound 18) were directly compared in a [3H]glycine radioligand displacement assay using rat cortical membranes. The trans isomer (target compound) exhibited an IC50 of 0.134 μM (134 nM), whereas the cis isomer showed an IC50 of 15.0 μM (15,000 nM), representing a 112-fold potency differential [1]. Conformational analysis by 1H NMR confirmed that the trans isomer adopts the receptor-active 2-pseudoequatorial/4-pseudoaxial conformation (J[HA-HB] = 12.4 Hz), while the cis isomer exists predominantly in the receptor-inactive 2,4-di-pseudoaxial conformation (J[HA-HB] < 7.0 Hz) [1]. The MeSH authoritative database entry for this compound explicitly notes that the '(trans)-isomer has 100 times more affinity towards receptor than (cis)-isomer; RN refers to the (trans)-isomer' [2].
| Evidence Dimension | [3H]Glycine displacement binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.134 μM (134 nM); Kb vs NMDA = 1.2 μM |
| Comparator Or Baseline | cis diastereomer (compound 18): IC50 = 15.0 μM (15,000 nM); Kb vs NMDA = 105 μM |
| Quantified Difference | 112-fold greater binding affinity for trans vs cis; 87.5-fold greater functional potency (Kb ratio: 105/1.2) |
| Conditions | Rat cortical membrane [3H]glycine radioligand displacement assay; NMDA functional antagonism measured by [3H]TCP binding inhibition (J Med Chem 1992, Table VI) |
Why This Matters
Procurement of the incorrect cis diastereomer would yield a compound with negligible antagonist activity, making stereochemical identity verification essential for any application requiring glycine-site NMDA receptor blockade.
- [1] Carling RW, Leeson PD, Moseley AM, Baker R, Foster AC, Grimwood S, Kemp JA, Marshall GR. 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor. J Med Chem. 1992 May 29;35(11):1942-53. doi: 10.1021/jm00089a003. PMID: 1534583. View Source
- [2] National Library of Medicine. 2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline. MeSH Supplementary Concept Data. Unique ID: C074907. View Source
